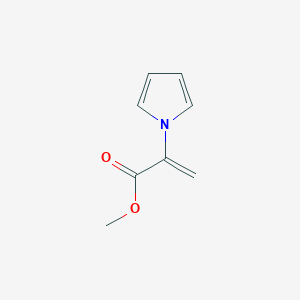
Methyl 2-(1H-pyrrol-1-yl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(1H-pyrrol-1-yl)prop-2-enoate is a chemical compound that has garnered significant attention in scientific research due to its unique properties. This compound is also known as methyl sorbate or sorbic acid methyl ester. Methyl sorbate is a colorless, odorless liquid that is soluble in water and organic solvents. It is commonly used in the food industry as a preservative due to its antimicrobial properties.
Wirkmechanismus
The antimicrobial activity of methyl sorbate is due to its ability to disrupt the cell membrane of microorganisms. It acts by inhibiting the growth and reproduction of microorganisms, leading to their death. Methyl sorbate is also thought to have antitumor properties due to its ability to induce apoptosis (programmed cell death) in cancer cells.
Biochemische Und Physiologische Effekte
Methyl sorbate has been shown to have low toxicity and is generally considered safe for use in food and medical applications. However, high doses of methyl sorbate can cause irritation and damage to the skin and eyes. Ingestion of large amounts of methyl sorbate can also cause gastrointestinal distress.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl sorbate is a valuable compound for use in laboratory experiments due to its antimicrobial properties. It can be used to study the effects of antimicrobial agents on microorganisms and to develop new antimicrobial compounds. However, the use of methyl sorbate in laboratory experiments is limited by its low solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are several potential future directions for the study of methyl sorbate. One area of research is the development of new antimicrobial compounds based on the structure of methyl sorbate. Another area of research is the investigation of the antitumor properties of methyl sorbate and its potential use in cancer treatment. Additionally, the study of the toxicity and safety of methyl sorbate in different applications is an important area of research.
Synthesemethoden
Methyl sorbate can be synthesized through the reaction of sorbic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out at a temperature of around 50-60°C and under reflux conditions. The yield of the reaction is typically high, and the resulting product is purified through distillation.
Wissenschaftliche Forschungsanwendungen
Methyl sorbate has been extensively studied for its antimicrobial properties. It has been shown to be effective against a wide range of microorganisms, including bacteria, fungi, and yeast. This makes it a valuable compound for use in the food industry as a preservative. Methyl sorbate has also been studied for its potential use in medical applications. It has been shown to have antitumor properties and may be useful in the treatment of cancer.
Eigenschaften
CAS-Nummer |
134703-37-0 |
|---|---|
Produktname |
Methyl 2-(1H-pyrrol-1-yl)prop-2-enoate |
Molekularformel |
C8H9NO2 |
Molekulargewicht |
151.16 g/mol |
IUPAC-Name |
methyl 2-pyrrol-1-ylprop-2-enoate |
InChI |
InChI=1S/C8H9NO2/c1-7(8(10)11-2)9-5-3-4-6-9/h3-6H,1H2,2H3 |
InChI-Schlüssel |
QXZXGNKWLHGURE-UHFFFAOYSA-N |
SMILES |
COC(=O)C(=C)N1C=CC=C1 |
Kanonische SMILES |
COC(=O)C(=C)N1C=CC=C1 |
Synonyme |
1H-Pyrrole-1-aceticacid,alpha-methylene-,methylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



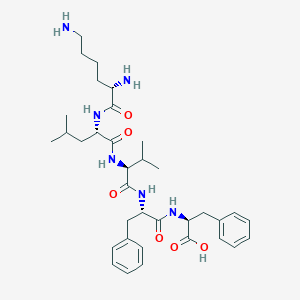
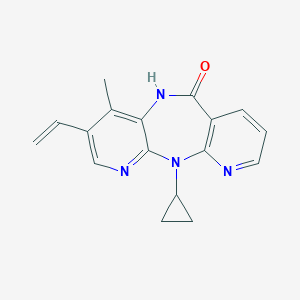
![8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B141985.png)
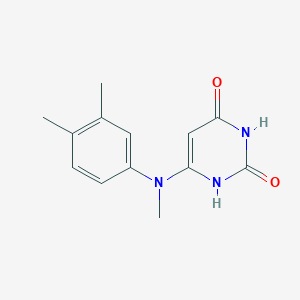
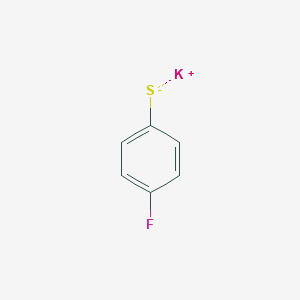
![N-[5-Bromo-2-(cyclopropylamino)-4-methyl-3-pyridinyl]-2-chloro-3-pyridinecarboxamide](/img/structure/B141991.png)
![2-Chloro-N-[2-(cyclopropylamino)-4-methyl-3-pyridinyl]-3-pyridinecarboxamide](/img/structure/B141993.png)
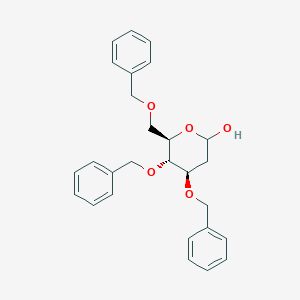
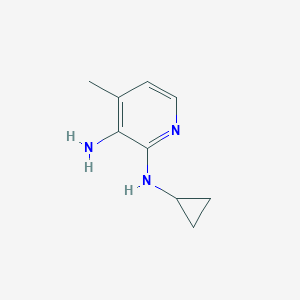

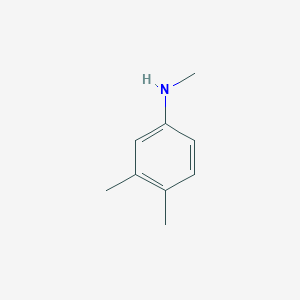
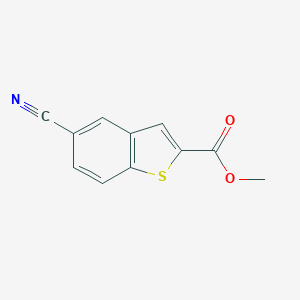
![2,7-Dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene](/img/structure/B142005.png)
![2-Isopropylimidazo[1,2-a]pyrazine](/img/structure/B142015.png)